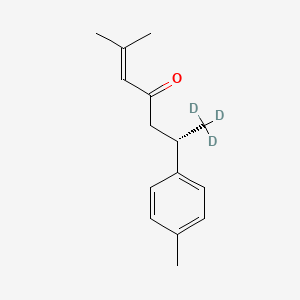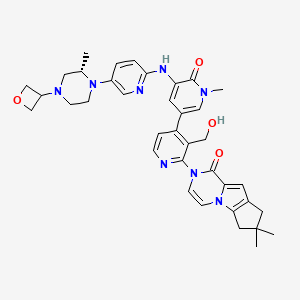
BTK inhibitor 20
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BTK inhibitor 20 is a small-molecule inhibitor targeting Bruton tyrosine kinase (BTK), an enzyme crucial for the signaling pathways of B-cell receptors. BTK plays a significant role in the proliferation, survival, and function of B-cells, making it a promising therapeutic target for various B-cell malignancies and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BTK inhibitor 20 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include bases, acids, and coupling agents .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistent quality and yield. This process includes optimization of reaction conditions, purification methods, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
BTK inhibitor 20 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group may yield a ketone, while substitution of a halide may yield an amine .
Scientific Research Applications
BTK inhibitor 20 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study BTK signaling pathways and develop new inhibitors.
Biology: Investigated for its role in modulating immune cell functions and signaling pathways.
Medicine: Evaluated in preclinical and clinical studies for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Industry: Utilized in the development of new therapeutic agents and diagnostic tools
Mechanism of Action
BTK inhibitor 20 exerts its effects by binding to the active site of BTK, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways, leading to reduced proliferation and survival of B-cells. The molecular targets involved include the B-cell receptor, phospholipase C gamma, and nuclear factor kappa B pathways .
Comparison with Similar Compounds
BTK inhibitor 20 is compared with other BTK inhibitors such as ibrutinib, zanubrutinib, and acalabrutinib. While all these compounds target BTK, this compound may offer unique advantages in terms of selectivity, potency, and safety profile. Similar compounds include:
Ibrutinib: First-generation BTK inhibitor with broad activity.
Zanubrutinib: Second-generation BTK inhibitor with improved selectivity.
Acalabrutinib: Second-generation BTK inhibitor with fewer off-target effects
This compound stands out due to its potential for reduced off-target effects and improved efficacy in specific patient populations .
Properties
Molecular Formula |
C37H42N8O4 |
|---|---|
Molecular Weight |
662.8 g/mol |
IUPAC Name |
10-[3-(hydroxymethyl)-4-[1-methyl-5-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-6-oxopyridin-3-yl]pyridin-2-yl]-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7,11-trien-9-one |
InChI |
InChI=1S/C37H42N8O4/c1-23-18-42(27-21-49-22-27)9-10-43(23)26-5-6-33(39-17-26)40-30-13-25(19-41(4)35(30)47)28-7-8-38-34(29(28)20-46)45-12-11-44-31(36(45)48)14-24-15-37(2,3)16-32(24)44/h5-8,11-14,17,19,23,27,46H,9-10,15-16,18,20-22H2,1-4H3,(H,39,40)/t23-/m0/s1 |
InChI Key |
AHCYLQZSJZNAJF-QHCPKHFHSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5C=CN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8 |
Canonical SMILES |
CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5C=CN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


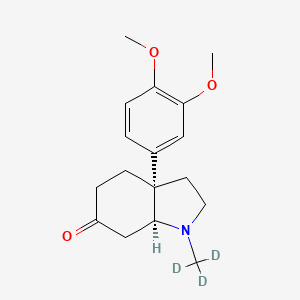

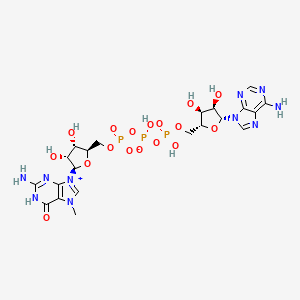
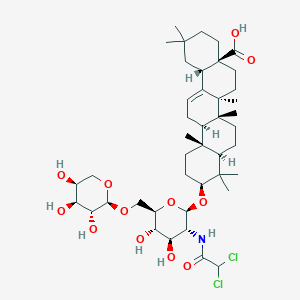
![N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide](/img/structure/B12421626.png)
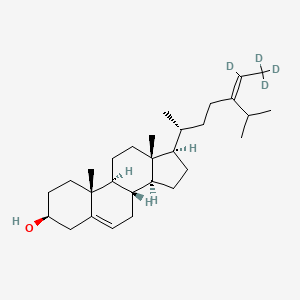

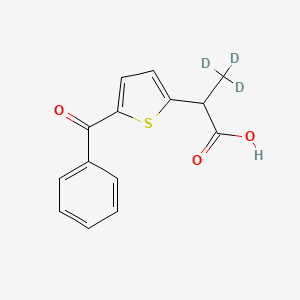
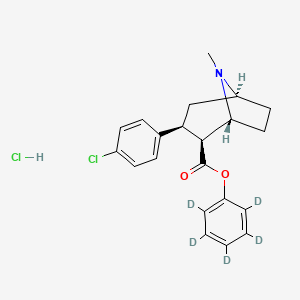

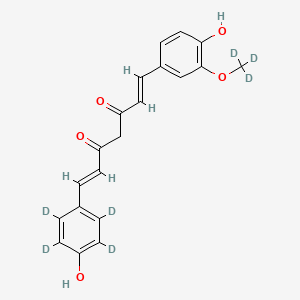
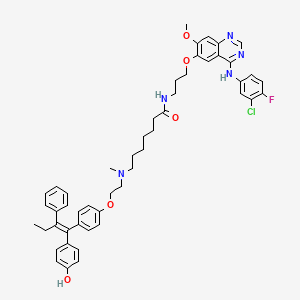
![4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12421684.png)
